molecular formula C13H16BrNO3 B6462107 12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol CAS No. 2548987-47-7

12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol

Cat. No.: B6462107
CAS No.: 2548987-47-7
M. Wt: 314.17 g/mol
InChI Key: YLHNNNJDAYNMMN-UHFFFAOYSA-N
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Description

The compound 12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0³,⁸]tetradeca-1(14),10,12-triene-3,9-diol is a structurally complex tricyclic molecule featuring a fused oxa-aza ring system, bromine and methyl substituents, and two hydroxyl groups. Its unique architecture includes a bicyclic framework (tricyclo[8.4.0.0³,⁸]) with an oxygen atom (oxa) and nitrogen atom (aza) integrated into the ring system.

Structural elucidation of such compounds often relies on crystallographic tools like ORTEP-3, a graphical software for thermal-ellipsoid plotting and molecular visualization, which aids in confirming bond angles, torsion parameters, and spatial arrangements .

Properties

IUPAC Name

8-bromo-2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-15-5-4-13(17)10(7-15)12(16)9-6-8(14)2-3-11(9)18-13/h2-3,6,10,12,16-17H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHNNNJDAYNMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C(C1)C(C3=C(O2)C=CC(=C3)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)

9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)

These compounds share a tetracyclic framework but differ in substituents and functional groups (Table 1).

Table 1: Structural Comparison of Target Compound and Analogues

Feature Target Compound Compound IIi Compound IIj
Core Structure Tricyclo[8.4.0.0³,⁸] Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]
Heteroatoms 1 oxygen (oxa), 1 nitrogen (aza) 2 sulfur (dithia), 1 nitrogen (aza) 2 sulfur (dithia), 1 nitrogen (aza)
Key Substituents Bromine (C12), methyl (C6), diol (C3, C9) 4-methoxyphenyl (C9), ketone (C4) 4-hydroxyphenyl (C9), ketone (C4)
Functional Groups Bromo, methyl, hydroxyl Methoxy, ketone Hydroxyl, ketone
Potential Reactivity Electrophilic bromine; nucleophilic diol groups Electrophilic ketone; methoxy as electron-donating group Electrophilic ketone; phenolic hydroxyl as acidic group

Key Differences:

  • Heteroatom Composition : The target compound contains oxa and aza atoms, while analogues IIi and IIj feature dithia (two sulfur atoms) and aza . Sulfur atoms in dithia systems may confer greater rigidity and distinct electronic properties compared to oxygen.
  • Substituent Effects : The bromine and methyl groups in the target compound contrast with the 4-methoxyphenyl (IIi) and 4-hydroxyphenyl (IIj) moieties. Bromine’s electronegativity and steric bulk could enhance halogen-bonding interactions, whereas methoxy/hydroxyphenyl groups may facilitate π-π stacking or hydrogen bonding.
  • Functional Group Reactivity : The diol groups in the target compound offer sites for derivatization (e.g., esterification), while the ketone in IIi/IIj provides opportunities for nucleophilic addition or reduction.

Research Findings and Implications

  • Biological Activity : Compounds with aryl substituents (e.g., IIi/IIj) often exhibit bioactivity due to interactions with enzymes or receptors. The bromine in the target compound might mimic halogens in bioactive natural products (e.g., marine alkaloids) .
  • Solubility and Stability : The diol groups in the target compound could improve aqueous solubility compared to the ketone-containing analogues, which are more lipophilic.
  • Synthetic Utility : The bromine atom may serve as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization.

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